5-AMINOPYRIDAZINE-4-THIOL

Description

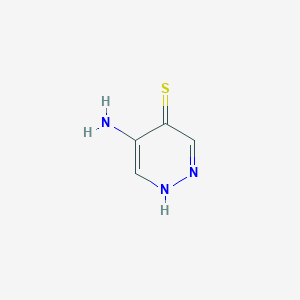

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyridazine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-6-7-2-4(3)8/h1-2H,(H2,5,7)(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQZNQCCWKICBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514742 | |

| Record name | 5-Aminopyridazine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-41-5 | |

| Record name | 5-Aminopyridazine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminopyridazine 4 Thiol and Its Analogues

Precursor Synthesis and Derivatization Strategies

The foundation for synthesizing 5-aminopyridazine-4-thiol and its derivatives lies in the effective construction of the pyridazine (B1198779) ring and the subsequent introduction of the required functional groups.

Synthesis of Key Pyridazine Ring Systems

The formation of the pyridazine ring is a critical initial step. A common and versatile method involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303). mdpi.comdur.ac.ukslideshare.netmdpi.com This approach allows for the creation of the fundamental heterocyclic structure. For instance, unsaturated 1,4-dicarbonyl derivatives can directly yield pyridazine systems upon reaction with hydrazine. dur.ac.uk

Another significant strategy for forming the pyridazine ring is through cycloaddition reactions. nih.gov The inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers is a modern technique that provides functionalized pyridazines with high regioselectivity. organic-chemistry.org

Furthermore, existing pyridazine structures can be modified to build more complex systems. For example, starting from 3,6-dichloropyridazine (B152260), a series of reactions including treatment with hydrazine hydrate can lead to the formation of fused ring systems like 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives. bohrium.com

Introduction of the Thiol Functional Group

The introduction of the thiol (-SH) group onto the pyridazine ring is a key derivatization step. A prevalent method is the thionation of a corresponding pyridazinone precursor. mdpi.comresearchgate.net This transformation is often achieved using reagents like phosphorus pentasulfide (P₂S₅) in a suitable solvent such as toluene (B28343) under reflux conditions. mdpi.comresearchgate.net For example, spiro[cycloalkane]pyridazinones can be converted to their respective pyridazinethiones using this method. mdpi.comresearchgate.net

Alternatively, the thiol group can be introduced via nucleophilic substitution reactions. This involves reacting a pyridazine with a suitable leaving group, such as a halide, with a thiolating agent. smolecule.comevitachem.com For instance, a chloropyridazine derivative can be treated with thiourea (B124793) in refluxing ethanol (B145695) to yield the corresponding pyridazinethione. raco.cat Another approach involves the reaction of aminopyridine derivatives with potassium ethylxanthate.

Aromatic nucleophilic substitution on dihalo-pyridazines, such as 4,7-dibromo mdpi.comresearchgate.netsmolecule.comthiadiazolo[3,4-d]pyridazine, with thiols has also been explored, which typically leads to the formation of bis-thiosubstituted derivatives. researchgate.net

Introduction of the Amino Functional Group

The amino (-NH₂) group can be introduced onto the pyridazine ring through various synthetic routes. One common method is the nucleophilic substitution of a halogenated pyridazine with an amine. google.com For instance, 6-amino-3-chloropyridazine can be synthesized through modifications of the pyridazine ring, and its reactive sites allow for further chemical transformations. ontosight.ai The chlorine substituents on dichloropyridazine amine compounds are particularly useful for introducing additional amino groups. google.com

Another strategy involves the transformation of other functional groups. For example, 3-aminopyridazine (B1208633) derivatives can be prepared and subsequently used in condensation reactions to build more complex heterocyclic systems. semanticscholar.org

Classical and Modern Synthetic Routes

The synthesis of pyridazine derivatives, including those with amino and thiol functionalities, can be accomplished through both traditional multi-step sequences and more streamlined one-pot reactions.

Multi-step Organic Synthesis Pathways

Multi-step synthesis provides a robust and controlled approach to complex pyridazine derivatives. These pathways often involve the sequential formation of the pyridazine ring followed by the introduction and modification of functional groups.

A typical multi-step synthesis might begin with the formation of a pyridazinone from a 1,3-diketone precursor. kuleuven.be This can be followed by chlorination using a reagent like phosphorus oxychloride to create a more reactive intermediate. mdpi.comnih.gov Subsequent reactions can then be performed to introduce the desired amino and thiol groups. For example, a chloropyridazine can be reacted with hydrazine hydrate and then undergo further reactions to build fused heterocyclic systems. bohrium.com

Another multi-step approach involves the synthesis of a dihalopyridazine, which serves as a versatile platform for further derivatization. mdpi.com Cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce various substituents onto the pyridazine ring. mdpi.com

The synthesis of fused pyridazine systems often relies on multi-step sequences. For example, pyrrolo[1,2-b]pyridazine (B13699388) derivatives can be synthesized through condensation reactions of 1-aminopyrrole (B1266607) with β-dicarbonyl compounds. nih.gov

| Starting Material | Reagents | Intermediate/Product | Reference |

| 1,4-Dicarbonyl Compound | Hydrazine Hydrate | Pyridazine Ring | mdpi.comdur.ac.ukslideshare.net |

| Spiro[cycloalkane]pyridazinone | Phosphorus Pentasulfide, Toluene | Pyridazinethione | mdpi.comresearchgate.net |

| 3,6-Dichloropyridazine | Hydrazine Hydrate, Aldehydes | 1,2,4-Triazolo[4,3-b]pyridazine | bohrium.com |

| 3-Chloropyridazine | Thiourea, Ethanol | Pyridazinethione | raco.cat |

| Dichloropyridazine | Amine | Aminopyridazine | google.com |

| 1,3-Diketone | Diaza-Wittig Reaction | Substituted Pyridazine | kuleuven.be |

One-Pot Synthetic Approaches

In contrast to lengthy multi-step syntheses, one-pot reactions offer a more efficient and atom-economical route to pyridazine derivatives. bohrium.com These methods involve the combination of multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

One such approach is the multicomponent reaction (MCR) strategy, which is increasingly favored for its simplicity and selectivity. bohrium.com For example, a one-pot conversion of N-vinyl and N-aryl amides to pyridine (B92270) and quinoline (B57606) derivatives has been developed, which involves amide activation followed by nucleophile addition and annulation. organic-chemistry.org

Another example of a one-pot synthesis involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tert-butyl carbazate, followed by condensation with a chalcone (B49325) to yield pyrrolo[1,2-b]pyridazine derivatives. nih.gov The development of one-pot procedures for the synthesis of enantioenriched pyridines and piperidines has also been reported. researchgate.net

| Reaction Type | Key Features | Resulting Products | Reference |

| Multicomponent Reaction (MCR) | Simpler, more selective, atom-efficient | Diverse pyridine derivatives | bohrium.com |

| One-pot Amide Conversion | Amide activation, nucleophile addition, annulation | Pyridines and quinolines | organic-chemistry.org |

| One-pot Pyrrolo[1,2-b]pyridazine Synthesis | Condensation of multiple components | Pyrrolo[1,2-b]pyridazine derivatives | nih.gov |

Cyclocondensation Reactions in Heterocyclic Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyridazine framework. The most common approach to the pyridazine ring involves the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives. researchgate.netthieme-connect.de This method allows for the direct formation of the six-membered diazine ring. While direct synthesis of this compound through a single cyclocondensation step is not prominently documented, the strategy is fundamental to creating the core pyridazine structure which can be further functionalized.

For instance, the cyclocondensation of appropriately substituted 1,4-dicarbonyl precursors would be a logical, albeit challenging, route. The challenge lies in the synthesis and stability of the required dicarbonyl compound bearing the amino and thiol precursors. A more common strategy involves the construction of a substituted pyridazine ring followed by the introduction or modification of the amino and thiol groups.

A related and widely used cyclocondensation is the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. nih.govbeilstein-journals.orgmdpi.com This highlights the general utility of using hydrazine to form nitrogen-containing heterocycles from dicarbonyl precursors. The regioselectivity of such reactions is a critical aspect, often influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine derivative.

| Starting Materials | Product | Key Features |

| 1,4-Dicarbonyl compounds and hydrazine | Pyridazines | Direct formation of the pyridazine ring. researchgate.netthieme-connect.de |

| 1,3-Dicarbonyl compounds and hydrazines | Pyrazoles | Forms a five-membered ring; regioselectivity is a key consideration. nih.govbeilstein-journals.orgmdpi.com |

| Phenacylmalononitrile and hydrazine hydrate | 3-Oxo-6-phenyl-2,3,4,5-tetrahydropyridazine-4-carbonitrile | Demonstrates the use of a functionalized precursor to build a complex pyridazine system. nih.gov |

Exploration of Smiles Rearrangement in Pyridazine Thiol Chemistry

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution that has found broad application in the synthesis of complex heterocyclic systems. researchgate.netresearchgate.net This rearrangement typically involves the migration of an aryl group from a heteroatom (like sulfur or oxygen) to a nucleophilic center, often an amine. In the context of pyridazine thiol chemistry, an S-N type Smiles rearrangement could be a key step in the synthesis of aminopyridazine derivatives from pyridazine sulfides.

While direct examples of the Smiles rearrangement on this compound itself are not extensively reported, the rearrangement is well-documented for related azine systems. For example, the synthesis of various azaphenothiazines often proceeds through an S-N type Smiles rearrangement where a phenyl or azinyl group migrates from a sulfur atom to a nitrogen atom. researchgate.netd-nb.info This process is influenced by the electronic nature of the heterocyclic rings and the reaction conditions. The presence of electron-withdrawing groups on the migrating aryl ring and basic conditions generally facilitate the rearrangement. acs.org

The synthesis of stealthin C, a natural product, is proposed to proceed via a nonenzymatic S-N-type Smiles rearrangement, underscoring the relevance of this reaction in the formation of aromatic amino groups. nih.gov This suggests that a suitably substituted aminopyridazine sulfide (B99878) could undergo a Smiles rearrangement to yield a new aminopyridazine derivative, potentially offering a route to analogues of this compound.

| Reaction Type | Substrate Example | Product Type | Significance |

| S-N Smiles Rearrangement | Diphenyl sulfides, Phenyl azinyl sulfides | Diphenylamines, Phenylazinylamines | Key step in the synthesis of phenothiazines and azaphenothiazines. d-nb.info |

| S-N Smiles Rearrangement | Sulfinamides | Diarylamines | Provides a metal-free route to sterically hindered diarylamines. acs.org |

| S-N Smiles Rearrangement | N-acetyl-l-cysteine and l-cysteine (B1669680) derivatives | Stealthin C | Demonstrates the role of Smiles rearrangement in natural product synthesis. nih.gov |

Regioselectivity and Chemoselectivity in Synthetic Transformations

The functionalization of the this compound scaffold is governed by the principles of regioselectivity and chemoselectivity. The pyridazine ring itself is electron-deficient, which influences the positions susceptible to nucleophilic and electrophilic attack. Unlike pyridine, the pyridazine nucleus does not have any ring carbon atoms that are significantly unactivated towards nucleophilic attack. thieme-connect.de Radical functionalization of pyridazines has also been studied, with regioselectivity being influenced by substituents and reaction conditions. nih.gov

In this compound, the presence of both an amino and a thiol group introduces further complexity and opportunities for selective reactions. The amino group is a strong activating group and directs electrophilic substitution, while the thiol group (or its thiolate form) is a potent nucleophile.

Chemoselectivity is a critical consideration when both the amino and thiol groups are present. For instance, in acetylation reactions, it is often possible to selectively acetylate a thiol in the presence of an amine under specific conditions. tandfonline.comtandfonline.com The higher nucleophilicity of the thiolate anion compared to the neutral amino group can be exploited to achieve selective S-alkylation or S-acylation. The relative pKa values of the amino and thiol groups will play a crucial role in determining which group is deprotonated and reacts under basic conditions. The pKa of a thiol is generally lower than that of an amine, favoring the formation of the more nucleophilic thiolate. nih.gov

Regioselectivity comes into play during reactions on the pyridazine ring itself. The positions for electrophilic or nucleophilic attack will be influenced by the combined electronic effects of the ring nitrogens, the amino group, and the thiol group. For example, the functionalization of substituted pyridines often shows high regioselectivity. nih.govrsc.org In the case of this compound, the interplay of the electron-donating amino group and the potentially electron-donating thiol group (as a thiolate) would need to be carefully considered for any ring substitution reactions.

| Transformation | Key Factor | Outcome |

| Acetylation | Relative nucleophilicity of -NH2 and -SH groups | Selective N- or S-acetylation can be achieved by controlling reaction conditions. tandfonline.comtandfonline.com |

| Alkylation | pKa of functional groups and choice of base | Selective S-alkylation is generally favored due to the higher acidity of the thiol. nih.gov |

| Ring Functionalization | Electronic effects of substituents and ring nitrogens | Regioselective substitution on the pyridazine ring. nih.govnih.gov |

Role as a Heterocyclic Building Block in Organic Synthesis

This compound is a valuable heterocyclic building block for the synthesis of a variety of fused heterocyclic systems. The presence of two adjacent nucleophilic centers (the amino group and the thiol group) makes it an ideal precursor for the construction of five- and six-membered rings fused to the pyridazine core.

One significant application is in the synthesis of pyrazolo[3,4-d]pyridazines . These compounds can be prepared by the cyclocondensation of a hydrazine with a suitably functionalized pyrazole (B372694) precursor. nih.govresearchgate.netgoogle.com this compound, after conversion of the thiol to a more reactive group or by utilizing the adjacent carbon atom, could potentially serve as a precursor for such systems. For instance, reaction of a derivative with a 1,3-dielectrophile could lead to the formation of a fused pyrazole ring.

Another important class of compounds that can be synthesized are thiadiazolo[3,4-d]pyridazines . The synthesis of such fused systems often involves the intramolecular cyclization of a precursor containing a nitrogen and a sulfur functionality. The reaction of 4,7-dibromo- researchgate.netnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine with various nucleophiles has been reported, indicating the reactivity of this fused system. mdpi.com The synthesis of 1,2,4-triazolo[3,4-b] researchgate.netbeilstein-journals.orgmdpi.comthiadiazines from 4-amino-3-mercapto-1,2,4-triazole derivatives demonstrates the utility of amino-thiol precursors in constructing fused thiadiazine rings. scispace.com By analogy, this compound could be a key starting material for the synthesis of pyridazino-fused thiadiazoles or thiadiazines.

Furthermore, the amino group can be diazotized and converted into other functionalities, or the thiol group can be oxidized to a sulfonyl group, further expanding the synthetic utility of this building block. The versatility of aminopyrazoles as building blocks for a wide range of fused heterocycles has been extensively reviewed, and similar reactivity can be anticipated for this compound. mdpi.comsci-hub.se

| Target Heterocycle | Synthetic Strategy | Precursor |

| Pyrazolo[3,4-d]pyridazines | Cyclocondensation with a hydrazine derivative | Functionalized pyrazole or pyridazine. nih.govresearchgate.net |

| Thiadiazolo[3,4-d]pyridazines | Intramolecular cyclization or reaction with a suitable dielectrophile | Amino-thiol precursor. mdpi.comscispace.com |

| Fused Pyrimidines | Intramolecular cyclization of an aminopyrazole | 3(5)-Aminopyrazole. mdpi.com |

| Pyrrolo[1,2-b]pyridazines | Cycloaddition reactions | 3(2H)-Pyridazinone acids. researchgate.net |

Based on a thorough review of the available search results, it is not possible to generate an article that focuses solely on the chemical compound “this compound” as requested. The provided search results and further investigation did not yield specific information regarding the synthesis of its metal complexes, its chelation behavior, coordination modes, or the structural details of such coordination compounds.

The search results consistently refer to different, albeit related, heterocyclic compounds such as "4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol" and various "aminopyridine" or "thiadiazole" derivatives. These compounds have different ring structures and electronic properties compared to the specified this compound.

Given the strict instructions to generate content that strictly adheres to the provided outline and focuses solely on “this compound”, without introducing information that falls outside this explicit scope, the request cannot be fulfilled with scientific accuracy. To proceed would require making unsubstantiated extrapolations from different molecular systems, which would violate the core requirements of the prompt.

Coordination Chemistry of 5 Aminopyridazine 4 Thiol As a Ligand

Electronic Properties and Bonding Analysis in Metal Complexes

The electronic properties and the nature of the metal-ligand bond in complexes of 5-aminopyridazine-4-thiol are dictated by the intricate interplay of orbital interactions between the metal ion and the various donor atoms of the ligand. This ligand possesses multiple potential coordination sites: the exocyclic thiol sulfur, the amino group nitrogen, and the two heterocyclic nitrogen atoms of the pyridazine (B1198779) ring. Theoretical and experimental studies on analogous compounds, such as pyridine (B92270) thiols and other pyridazine derivatives, provide a framework for understanding these interactions. cdnsciencepub.comresearchgate.netresearchgate.net The deprotonated thiol group is often the primary site for metal coordination in related pyridine thiol complexes, forming a strong metal-sulfur bond. cdnsciencepub.comrsc.orgcdnsciencepub.com

Analysis of the electronic structure is crucial for elucidating the geometry, stability, and photochemical properties of these coordination compounds. Techniques such as UV-Visible spectroscopy, supported by computational methods like Density Functional Theory (DFT), are instrumental in characterizing the electronic transitions and the nature of the frontier molecular orbitals (HOMO and LUMO). digitellinc.comekb.eg

Metal-Ligand Orbital Interactions

The formation of a coordination complex between a metal ion and this compound involves the overlap of the metal's valence orbitals (typically d-orbitals for transition metals) with the filled and empty orbitals of the ligand. dalalinstitute.com These interactions can be classified into two main types: sigma (σ) and pi (π) bonding.

Sigma (σ) Bonding: A sigma bond is formed by the direct, head-on overlap of a metal acceptor orbital with a filled donor orbital from the ligand. In the case of this compound, the lone pairs on the sulfur atom (in its thiolate form), the amino nitrogen, and the ring nitrogens are capable of forming σ-bonds with the metal center. Studies on similar pyridine-thiol complexes confirm that the soft sulfur atom is a preferential donor for many transition metals, forming a strong M-S σ-bond. rsc.orgcdnsciencepub.com This donation of electron density from the ligand's sigma orbital to an empty metal d-orbital (e.g., dz² or dx²-y²) results in the formation of a stable bonding molecular orbital (MO) and a corresponding high-energy antibonding MO.

Pi (π) Bonding: Pi interactions involve the sideways overlap of metal d-orbitals (such as dxy, dxz, dyz) with ligand orbitals of appropriate symmetry. The this compound ligand can participate in two types of π-interactions:

Ligand-to-Metal (L→M) π-donation: Filled p-orbitals on the sulfur donor atom can overlap with empty or partially filled metal d-orbitals. This type of interaction increases the electron density on the metal, stabilizing lower oxidation states. Thiolate ligands are known to be effective π-donors. nih.gov

Metal-to-Ligand (M→L) π-backbonding: Filled metal d-orbitals can overlap with the empty π* (antibonding) orbitals of the pyridazine ring. Pyridine and related N-heterocyclic ligands are known to be weak π-acceptors, and this property is expected to be present in the pyridazine ring as well. nih.govwikipedia.org This back-donation of electron density from the metal to the ligand strengthens the metal-ligand bond and can be influenced by the substituents on the ring.

Charge Transfer Transitions in Coordination Compounds

The electronic absorption spectra of coordination compounds containing this compound are expected to be characterized by intense bands arising from charge transfer (CT) transitions, in addition to weaker d-d transitions. nih.gov A charge transfer transition involves the promotion of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character, or vice versa.

Ligand-to-Metal Charge Transfer (LMCT): Given the presence of electron-rich amino and, particularly, thiolate groups, LMCT transitions are highly probable in these complexes. semanticscholar.org An LMCT transition involves the transfer of an electron from a low-energy, ligand-based orbital (like the sulfur 3p orbital) to a higher-energy, metal-based d-orbital. These transitions are typically observed in the UV or visible region of the spectrum and are known for their high intensity. cdnsciencepub.com For complexes with pyridine thiols, strong absorptions are often assigned to S(pπ) → M(d) LMCT transitions. cdnsciencepub.comcdnsciencepub.comnih.gov The energy of this transition depends on the metal's identity, its oxidation state, and the nature of the other ligands in the coordination sphere.

Metal-to-Ligand Charge Transfer (MLCT): MLCT transitions involve the excitation of an electron from a filled d-orbital on the metal to an empty π* antibonding orbital on the ligand. The pyridazine ring, with its delocalized π-system, possesses low-lying π* orbitals that can accept electron density from an electron-rich metal center. frontiersin.org These M(dπ) → L(π*) transitions are common for complexes with N-heterocyclic ligands and metals in low oxidation states. nih.govacs.org The energy and intensity of MLCT bands provide insight into the extent of π-backbonding.

The table below shows representative electronic spectral data for metal complexes with a structurally similar ligand, highlighting the typical regions for intraligand and charge transfer transitions.

| Compound | Electronic Transition Bands (nm) | Assignment |

|---|---|---|

| Free Ligand (Analog) | 263, 302, 309 | π→π, n→π (Intraligand) |

| Ni(II) Complex | 270, 315, 450, 650 | Intraligand, LMCT, d-d |

| Cu(II) Complex | 275, 320, 480, 700 | Intraligand, LMCT, d-d |

| Zn(II) Complex | 272, 318, 410 | Intraligand, LMCT |

Note: The data in this table is representative and based on findings for analogous N-heterocyclic thiol ligands to illustrate typical spectral features. Specific values for this compound complexes may vary.

Computational Chemistry Studies on 5 Aminopyridazine 4 Thiol

Density Functional Theory (DFT) for Molecular Structure and Ground State Properties

Density Functional Theory is a cornerstone of computational quantum chemistry, widely used to determine the ground-state properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the molecular geometry that corresponds to the lowest energy state on the potential energy surface. mdpi.com

For related heterocyclic thiol compounds, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. journaleras.comnih.gov For instance, in a study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606), DFT calculations were used to obtain its optimized geometry. journaleras.com Such analyses often reveal whether the molecule is planar or non-planar by examining the dihedral angles. researchgate.net The absence of any imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure is a true energy minimum. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridine-Thiol Derivative Data based on calculations for 5-(trifluoromethyl)pyridine-2-thiol using the B3LYP/6-311+G(d,p) method. journaleras.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.331 | N1-C1-S1 | 125.4 |

| C5-N1 | 1.333 | C1-S1-H1 | 98.7 |

| C1-S1 | 1.772 | C2-C3-C4 | 119.5 |

| C-C (aromatic) | ~1.39 - 1.41 | C3-C4-C5 | 118.9 |

Once the geometry is optimized, a wealth of electronic properties can be calculated to understand the molecule's reactivity and behavior.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.govscirp.orgaimspress.com These energies are used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. ekb.eg

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.govresearchgate.net Red-colored areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, which are prone to nucleophilic attack. researchgate.net This tool is invaluable for predicting sites of intermolecular interactions.

Polarizability and Hyperpolarizability: These properties describe how the electron cloud of a molecule is distorted by an external electric field. Polarizability (α) and the first-order hyperpolarizability (β) are critical for predicting a compound's potential in nonlinear optical (NLO) applications. nih.gov Computational studies on similar heterocyclic compounds have calculated these values and often compare them to reference materials like urea (B33335) to assess their NLO potential. journaleras.com A large hyperpolarizability value indicates significant NLO properties. journaleras.com

Table 2: Calculated Electronic Properties for a Pyridine-Thiol Derivative Data based on calculations for 5-(trifluoromethyl)pyridine-2-thiol using the B3LYP/6-311+G(d,p) method. journaleras.com

| Property | Calculated Value |

| Dipole Moment (μ) | 2.76 D |

| Mean Polarizability (α) | 6.09 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 318.78 x 10⁻³² esu |

Molecules can often exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. For flexible molecules, a potential energy surface (PES) scan can be performed by systematically changing specific dihedral angles to map out the energy landscape and locate the lowest-energy conformers. nih.gov The stability of different conformers in heterocyclic systems can be influenced by subtle steric and electronic effects, such as intramolecular hydrogen bonding. westernsydney.edu.au Computational methods can quantify the relative energies of different tautomers, such as the thiol-thione tautomerism common in molecules containing a thiol group adjacent to a nitrogen heterocycle. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting spectroscopic properties. rsc.org

TD-DFT is widely used to calculate the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.govrsc.org These calculations are often performed on the optimized ground-state geometry. To mimic experimental conditions, solvent effects can be included using models like the Polarizable Continuum Model (PCM). researchgate.net Comparing the theoretically predicted spectrum with experimental data allows for the confident assignment of the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π*). researchgate.netrsc.org

Beyond predicting spectra, TD-DFT provides detailed information about the nature of the electronic excited states. rsc.orgnih.gov By analyzing the molecular orbitals involved in each transition, researchers can characterize the excited state, for instance, as having intramolecular charge transfer (ICT) character. rsc.org This involves determining which parts of the molecule act as the electron donor and acceptor during the electronic transition. Understanding the properties of the excited state is crucial for applications in fields like photochemistry and materials science.

Lack of Specific Computational Data Precludes a Detailed Analysis of 5-Aminopyridazine-4-thiol

A thorough review of available scientific literature reveals a significant gap in computational chemistry research specifically focused on the compound this compound. While general principles of quantum chemical analysis, reaction mechanisms, and tautomerism are well-established for related heterocyclic compounds, specific studies detailing these aspects for this compound are not present in the accessible research landscape. Consequently, a detailed, data-driven article as outlined in the user's request cannot be generated at this time.

The requested article structure hinges on the availability of specific computational data, including transition state characterizations, reaction pathways, the influence of various substituents and solvents on reactivity, and the calculated energy barriers for tautomeric interconversion. This type of in-depth analysis requires dedicated computational studies, typically employing methods such as Density Functional Theory (DFT) or other ab initio quantum chemistry techniques. These studies would provide the necessary quantitative data, such as activation energies, reaction rate constants, and relative tautomer stabilities, which are essential for constructing the specified data tables and research findings.

General searches for computational studies on pyridazine-thiol derivatives and tautomerism in similar heterocyclic systems did not yield any publications that specifically investigate this compound. The existing literature provides a foundational understanding of how such analyses are conducted. For instance, studies on analogous molecules explore thione-thiol tautomerism, where the proton can reside on either the sulfur or a ring nitrogen atom, and how the equilibrium between these forms is influenced by the surrounding solvent environment. However, without specific calculations for this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until dedicated computational research on this compound is conducted and published, it is not possible to provide the specific, data-rich content requested for the sections on "Quantum Chemical Analysis of Reaction Mechanisms" and "Computational Studies on Tautomeric Forms and Interconversion Barriers."

Advanced Spectroscopic Characterization of 5 Aminopyridazine 4 Thiol and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive tool for identifying functional groups and probing the molecular structure of compounds. rsc.org For 5-aminopyridazine-4-thiol, these techniques are crucial for identifying the characteristic vibrations of the amino and thiol groups, as well as the pyridazine (B1198779) ring system. The analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to provide a complete and reliable assignment of the vibrational modes. nih.govnih.gov

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is complex, featuring contributions from the pyridazine ring, the amino (-NH₂) group, and the thiol (-SH) group. The assignment of these modes is typically based on comparison with related molecules and theoretical calculations.

Amino Group Vibrations: The -NH₂ group gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric N-H stretching modes are expected to appear in the high-frequency region of the FT-IR and FT-Raman spectra, typically around 3400-3300 cm⁻¹. researchgate.net The NH₂ scissoring (bending) mode is usually observed in the 1650-1580 cm⁻¹ range.

Thiol Group Vibrations: The S-H stretching vibration is a key indicator of the thiol group. However, this band is often weak in the FT-IR spectrum and appears around 2600-2550 cm⁻¹. rsc.orgmdpi.com The C-S stretching vibration is typically found in the fingerprint region, between 700-600 cm⁻¹, and can be useful for structural confirmation. rsc.org The C-S-H bending mode may also be observed. rsc.org

Pyridazine Ring Vibrations: The pyridazine ring exhibits a series of characteristic vibrations. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing and other deformation modes appear at lower frequencies in the fingerprint region.

The potential for thiol-thione tautomerism in this compound adds another layer to its vibrational analysis. In the thione tautomer (5-amino-3,4-dihydropyridazine-4-thione), the S-H stretching band would be absent, and a characteristic C=S (thiocarbonyl) stretching vibration would appear, typically in the 1200-1050 cm⁻¹ region. The presence or absence of these key bands can help determine the dominant tautomeric form in the solid state or in solution. nih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3400 |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3300 |

| C-H Stretch | Pyridazine Ring | >3000 |

| S-H Stretch | Thiol (-SH) | ~2550 (often weak) |

| N-H Scissoring | Amino (-NH₂) | ~1620 |

| C=N, C=C Ring Stretches | Pyridazine Ring | 1600-1400 |

| C=S Stretch (Thione form) | Thiocarbonyl (>C=S) | 1200-1050 |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a sensitive probe of molecular conformation. For molecules like this compound and its derivatives, internal rotations around single bonds (e.g., the C-N and C-S bonds) can lead to the existence of different rotational isomers (conformers). iu.edu.saiu.edu.sa These conformers may have distinct vibrational spectra due to differences in their symmetry and force constants.

By comparing experimental FT-IR and FT-Raman spectra with the spectra predicted for different possible conformers using computational methods, the most stable conformation in a given state (solid, liquid, or gas) can be identified. iu.edu.samdpi.com For instance, the orientation of the amino group relative to the pyridazine ring can influence the frequencies of the N-H bending modes and ring vibrations. Similarly, the thiol-thione tautomerism can be studied by observing the characteristic vibrational signatures of each form. nih.gov Temperature-dependent spectral studies can also provide information on the relative energies and populations of different conformers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ipb.pt For this compound, ¹H and ¹³C NMR provide definitive information about the proton and carbon environments, while advanced techniques help establish connectivity.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and those attached to the heteroatoms.

Ring Protons: The pyridazine ring has two aromatic protons. Their chemical shifts will be influenced by the electron-donating amino group and the thiol group. They are expected to appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their coupling constant revealing their ortho relationship.

Amino Protons: The two protons of the -NH₂ group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Thiol Proton: The thiol proton (-SH) also gives rise to a signal that is often broad and its chemical shift is variable. In many cases, especially in protic solvents like DMSO-d₆ or D₂O, this proton can exchange with solvent protons, leading to its signal broadening or disappearing entirely. rsc.org

The integration of the signals provides the ratio of the number of protons of each type, confirming the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ring CH | Doublet | 7.0 - 8.5 |

| Ring CH | Doublet | 7.0 - 8.5 |

| Amino (-NH₂) | Broad Singlet | Variable |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has four carbon atoms in its pyridazine ring, and each is expected to produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of these carbons are determined by their local electronic environment. The carbon atom attached to the amino group (C5) and the one attached to the thiol group (C4) will be significantly affected by these substituents. The other two ring carbons (C3 and C6) will also have characteristic chemical shifts. The expected chemical shifts for pyridazine-like carbons are typically in the range of δ 120-160 ppm. researchgate.net The thione tautomer would exhibit a C=S carbon at a much lower field (further downfield), potentially around δ 180-200 ppm, providing a clear diagnostic tool for identifying the tautomeric form in solution. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 120 - 150 |

| C4 (attached to -SH) | 130 - 160 |

| C5 (attached to -NH₂) | 140 - 160 |

| C6 | 120 - 150 |

Advanced NMR Techniques for Connectivity and Dynamics

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are often employed for unambiguous assignment and to probe finer structural details and dynamics. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two ring protons would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal for the C-H bonds in the pyridazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity of the entire molecule. For instance, correlations from the amino protons to the adjacent ring carbons (C5 and C6) would confirm the position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, which is useful for conformational analysis. It can help determine the preferred orientation of the substituents relative to the ring.

These advanced methods are essential for fully characterizing the structure of novel derivatives of this compound, confirming substituent positions, and studying dynamic processes like tautomerism and restricted rotation. iu.edu.saipb.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique for investigating the electronic properties of molecules like this compound. The absorption of ultraviolet or visible light by the molecule induces transitions of electrons from a ground electronic state to a higher energy excited state. The pyridazine ring, along with the amino (-NH₂) and thiol (-SH) substituents, contains a combination of σ-bonds, π-bonds, and non-bonding electrons (n-electrons), which gives rise to a characteristic absorption spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. The pyridazine ring is an aromatic system with delocalized π-electrons, and the amino and thiol groups act as auxochromes, modifying the absorption characteristics of the pyridazine chromophore.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (high molar absorptivity, ε) and occur in molecules with conjugated systems. The aromatic pyridazine ring is the primary site for these transitions.

n → π Transitions:* These are lower energy transitions that involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyridazine ring or the sulfur of the thiol group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The long-wavelength absorption bands in the spectra of aminopyridines are often formed by several electronic transitions of various natures and intensities. researchgate.net The combination of the pyridazine ring with electron-donating groups like -NH₂ and -SH can lead to intramolecular charge transfer (ICT) transitions, which are sensitive to the molecular environment. chemrxiv.org

Table 1: Representative Electronic Transitions for Heterocyclic Azo Dyes

| Compound Type | Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|---|

| Thienylazo-thiazole Dye | Methanol | 485-500 | π → π* and ICT |

| Thienylazo-thiazole Dye | Acetone | 490-515 | π → π* and ICT |

| Thienylazo-thiazole Dye | DMF | 500-530 | π → π* and ICT |

Data is illustrative of typical shifts for related heterocyclic dyes and is based on findings from similar molecular structures. koreascience.kr

The position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. ekb.eg The interactions between the solute (the pyridazine derivative) and the solvent molecules can alter the energy difference between the ground and excited states. koreascience.kr

Bathochromic Shift (Red Shift): This is a shift of λmax to a longer wavelength. It typically occurs for π → π* transitions when the solvent polarity increases, as the more polar excited state is stabilized to a greater extent than the ground state. biointerfaceresearch.com

Hypsochromic Shift (Blue Shift): This is a shift of λmax to a shorter wavelength. It is often observed for n → π* transitions in polar, protic solvents. Hydrogen bonding between the solvent and the non-bonding electrons on the nitrogen or sulfur atoms lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. rsc.org

The study of solvent effects provides valuable insights into the nature of the electronic transitions and the charge distribution in both the ground and excited states of the molecule. ekb.eg

Table 2: Example of Solvent Effects on λmax for a Thiophene Azo Dye

| Solvent | Solvent Polarity (ET(30) kcal/mol) | λmax (nm) | Observed Shift |

|---|---|---|---|

| Methanol (MeOH) | 55.4 | 486 | Reference |

| Chloroform (CHCl₃) | 39.1 | 502 | Bathochromic |

| Dimethylformamide (DMF) | 43.8 | 626 | Strong Bathochromic |

Data adapted from studies on 2-substituted-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene dyes, illustrating the significant impact of solvent choice on absorption maxima. biointerfaceresearch.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound. In electron impact (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound.

The molecular ions of pyridazine derivatives are typically a prominent feature in their mass spectra. scilit.comresearchgate.netaminer.org Following ionization, the high-energy molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure.

For this compound, fragmentation is expected to involve cleavages of the pyridazine ring and losses of small neutral molecules or radicals from the substituents. Common fragmentation pathways for related pyridazine systems include cross-ring cleavages. nih.gov For instance, studies on pyridazino-indoles have shown characteristic cross-ring fragmentation on the pyridazine ring. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound (C₄H₄N₄S, MW ≈ 140.17)

| m/z | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 140 | [C₄H₄N₄S]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₄H₃N₂S]⁺ | HCN, NH₂ |

| 107 | [C₄H₅N₄]⁺ | SH |

| 85 | [C₃H₃N₂S]⁺ | HCN, N₂ |

| 80 | [N₂S₂]⁺• or [C₄H₄N₂]⁺• | Cross-ring cleavage |

This table presents hypothetical fragmentation patterns based on the general fragmentation behavior of pyridazine and related heterocyclic compounds. scilit.comnih.gov

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related aminopyridazine derivatives provides a clear indication of the expected structural features. For example, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile has been determined, revealing key structural parameters. growingscience.com In this related compound, the pyridazine and benzene (B151609) rings are not coplanar. The crystal packing is stabilized by intermolecular hydrogen bonds. growingscience.com Similar features, including potential hydrogen bonding involving the amino and thiol groups, would be expected in the crystal lattice of this compound.

Table 4: Representative Crystallographic Data for an Aminopyridazine Derivative

| Parameter | Value |

|---|---|

| Compound | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |

| Chemical Formula | C₁₁H₇ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1009.4(13) |

| Z (molecules/unit cell) | 4 |

Data obtained from the single-crystal X-ray diffraction study of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

Future Research Directions and Emerging Opportunities

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating the understanding and application of 5-aminopyridazine-4-thiol. Density Functional Theory (DFT) has become an increasingly vital tool for predicting a wide range of molecular properties, including structural stability, charge transfer interactions, and spectroscopic characteristics. nih.gov

Future research should leverage this synergy to:

Elucidate Tautomeric and Conformational Landscapes: this compound can exist in various tautomeric forms (thiol-thione) and conformations. High-level computational studies, such as those employing DFT with B3LYP and HSEH1PBE hybrid functionals, can predict the relative stabilities of these forms. nih.gov These theoretical predictions can then be validated against experimental data from techniques like NMR and X-ray crystallography to provide a comprehensive picture of its structural dynamics.

Predict Reactivity and Reaction Mechanisms: Computational modeling can map out potential reaction pathways, identify transition states, and calculate activation energies. This is invaluable for understanding its reactivity as a nucleophile, its behavior in cycloaddition reactions, or its coordination chemistry with metal ions. researchgate.net Combining these theoretical insights with experimental kinetic studies can lead to the rational design of new synthetic routes and catalysts.

Interpret Spectroscopic Data: DFT calculations are instrumental in assigning vibrational frequencies in IR and Raman spectra and predicting electronic transitions observed in UV-Vis spectroscopy. ekb.eg This combined approach ensures a more accurate and detailed interpretation of experimental spectra, which is crucial for characterizing the compound and its derivatives in various environments. researchgate.net For instance, a synergistic approach was effectively used to study the binding of N-heterocyclic carbenes to a ruthenium complex, revealing subtle stereoelectronic differences. aspur.rs

A robust feedback loop between theoretical prediction and experimental verification will be crucial. Discrepancies between calculated and observed data can lead to refinements in theoretical models, while computational insights can guide the design of more targeted and efficient experiments. This integrated strategy has been successfully applied to understand the electronic and photovoltaic properties of other pyridazine (B1198779) derivatives, demonstrating its potential to unlock new applications. researchgate.net

Exploration of Novel Reaction Pathways and Green Chemistry Syntheses

While traditional synthetic methods for pyridazine derivatives exist, future efforts should focus on developing novel, more efficient, and environmentally benign synthetic routes to this compound and its derivatives. The principles of green chemistry—such as maximizing atom economy, using safer solvents, and improving energy efficiency—provide a framework for this innovation. researchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly shorten reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyridazine derivatives. liberty.eduekb.eg Applying microwave irradiation to the synthesis of this compound could lead to more rapid and efficient production, minimizing energy consumption and the formation of byproducts. aspur.rs

Continuous Flow Chemistry: Flow chemistry offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netacs.org Developing a continuous flow synthesis for this compound would be a significant step towards more sustainable and efficient manufacturing, particularly for producing derivatives in a library format for screening purposes. pku.edu.cnfrontiersin.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. Designing a one-pot, multicomponent reaction for the synthesis of the this compound scaffold would be a highly attractive and atom-economical approach. daneshyari.com

Use of Sustainable Catalysts and Solvents: Research into replacing hazardous reagents and solvents with greener alternatives is paramount. This could involve using biocatalysts, employing water as a solvent, or developing solvent-free reaction conditions. ingentaconnect.com For instance, novel syntheses of pyridazines have been developed using metal-free protocols, which are both sustainable and cost-effective. organic-chemistry.org

The exploration of novel reaction pathways, such as aza-Diels-Alder reactions or C-C bond cleavage strategies, could also lead to new methods for constructing the pyridazine core with desired functionalization. digitellinc.com

Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand the behavior of this compound, particularly its reaction dynamics, tautomeric equilibria, and interactions with other molecules, advanced spectroscopic techniques are indispensable.

Future research could benefit from the application of:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics of this compound and its derivatives. This is particularly relevant for applications in organic electronics, where understanding processes like thermally activated delayed fluorescence (TADF) is crucial. nih.govfrontiersin.org

In-Situ Reaction Monitoring: Employing techniques such as in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy allows for real-time monitoring of chemical reactions. researchgate.netliberty.edu This provides valuable kinetic data and helps in understanding reaction mechanisms and optimizing process conditions for the synthesis of this compound.

Two-Dimensional (2D) NMR Spectroscopy: While 1D NMR is standard for structural confirmation, 2D NMR techniques like COSY, HSQC, and HMBC are powerful tools for unambiguously assigning complex structures and studying dynamic processes like tautomerism. researchgate.netresearchgate.net These methods can help to definitively characterize the different tautomeric forms of the compound in solution. aspur.rs

Terahertz (THz) Spectroscopy: THz spectroscopy is an emerging technique that probes low-frequency molecular vibrations, which are sensitive to intermolecular interactions and crystal packing. It can serve as a unique "fingerprint" for identifying different solid-state forms (polymorphs) of the compound and studying its interactions in co-crystals. acs.orgpku.edu.cn

By applying these advanced spectroscopic methods, a deeper and more dynamic picture of the chemical and physical properties of this compound can be obtained, paving the way for its use in sophisticated applications.

Materials Engineering for Specialized Functions

The unique electronic and chemical properties of the this compound scaffold make it a promising candidate for incorporation into advanced materials with specialized functions.

Emerging opportunities in materials engineering include:

Organic Electronics: Pyridazine derivatives are being actively investigated for their potential in organic electronics. liberty.edu Their electron-deficient nature makes them suitable as building blocks for host materials in organic light-emitting diodes (OLEDs), particularly for phosphorescent and TADF emitters. acs.orgfrontiersin.org The amino and thiol groups on this compound offer convenient handles for further functionalization to tune the electronic properties and create novel materials for photovoltaic devices or as organic semiconductors. researchgate.net

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are well-known for their ability to act as effective corrosion inhibitors for metals like steel, especially in acidic environments. ekb.egaspur.rs The this compound molecule, with its multiple heteroatoms and potential for strong adsorption on metal surfaces, is an excellent candidate for development as a high-efficiency, low-cost corrosion inhibitor. nih.gov

Sensors: The thiol group is known for its ability to bind to noble metal surfaces, such as gold nanoparticles. This property can be exploited to functionalize sensors. By incorporating the this compound moiety onto a sensor platform, it may be possible to develop chemiresistors or optical sensors for the detection of specific analytes that can interact with the pyridazine ring or the amino group.

The table below summarizes potential research directions and the techniques that could be employed.

| Research Direction | Key Techniques and Approaches | Potential Outcome |

| Structural & Reactivity Analysis | DFT Calculations, X-ray Crystallography, 2D NMR | Accurate prediction of structure, stability, and reaction mechanisms. |

| Green Synthesis | Microwave-Assisted Synthesis, Continuous Flow Chemistry | Efficient, scalable, and environmentally friendly production methods. |

| Dynamic Studies | Time-Resolved & In-Situ Spectroscopy (Raman, IR) | Understanding of reaction kinetics and excited-state properties. |

| Materials Development | Organic Synthesis, Electrochemical Characterization | Novel materials for OLEDs, corrosion inhibitors, and chemical sensors. |

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable component in advanced technologies and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.